Cas no 1354016-53-7 ([1-((S)-2-Amino-propionyl)-piperidin-4-yl]-methyl-carbamic acid benzyl ester)
[1-((S)-2-Amino-propionyl)-piperidin-4-yl]-methyl-carbamic acid benzyl ester Chemical and Physical Properties
Names and Identifiers
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- [1-((S)-2-amino-propionyl)-piperidin-4-yl]-methyl-carbamic acid benzyl ester
- (S)-Benzyl (1-(2-aminopropanoyl)piperidin-4-yl)(methyl)carbamate
- AM96597
- [1-((S)-2-aminopropanyl)piperidin-4-yl]methylcarbamic acid benzyl ester
- [1-((S)-2-Amino-propionyl)-piperidin-4-yl]-methyl-carbamic acid benzyl ester
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- Inchi: 1S/C17H25N3O3/c1-13(18)16(21)20-10-8-15(9-11-20)19(2)17(22)23-12-14-6-4-3-5-7-14/h3-7,13,15H,8-12,18H2,1-2H3/t13-/m0/s1
- InChI Key: WJZOYBADOXBNHO-ZDUSSCGKSA-N
- SMILES: O=C([C@H](C)N)N1CCC(CC1)N(C(=O)OCC1C=CC=CC=1)C
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 23
- Rotatable Bond Count: 5
- Complexity: 402
- Topological Polar Surface Area: 75.9
[1-((S)-2-Amino-propionyl)-piperidin-4-yl]-methyl-carbamic acid benzyl ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 083869-500mg |
1-((S)-2-Amino-propionyl)-piperidin-4-yl]-methyl-carbamic acid benzyl ester |
1354016-53-7 | 500mg |
£694.00 | 2022-03-01 |
[1-((S)-2-Amino-propionyl)-piperidin-4-yl]-methyl-carbamic acid benzyl ester Related Literature
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1. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
Additional information on [1-((S)-2-Amino-propionyl)-piperidin-4-yl]-methyl-carbamic acid benzyl ester
Recent Advances in the Study of [1-((S)-2-Amino-propionyl)-piperidin-4-yl]-methyl-carbamic acid benzyl ester (CAS: 1354016-53-7)
The compound [1-((S)-2-Amino-propionyl)-piperidin-4-yl]-methyl-carbamic acid benzyl ester (CAS: 1354016-53-7) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This molecule, characterized by its unique piperidine scaffold and benzyl ester moiety, has been investigated for its role in modulating various biological targets, including enzymes and receptors involved in neurodegenerative diseases and cancer.
Recent studies have focused on the synthesis and optimization of this compound to enhance its pharmacokinetic properties and target specificity. A 2023 publication in the Journal of Medicinal Chemistry detailed a novel synthetic route that improves yield and purity, addressing previous challenges in large-scale production. The study also highlighted the compound's ability to inhibit specific proteases implicated in Alzheimer's disease, with IC50 values in the low micromolar range.
In addition to its therapeutic potential, [1-((S)-2-Amino-propionyl)-piperidin-4-yl]-methyl-carbamic acid benzyl ester has been explored as a versatile building block in drug discovery. Researchers have utilized its reactive sites to generate a library of derivatives, screening them against various disease models. Preliminary results from these efforts, published in Bioorganic & Medicinal Chemistry Letters, suggest that certain derivatives exhibit enhanced blood-brain barrier penetration, making them promising candidates for CNS-targeted therapies.
Further investigations into the mechanism of action of this compound have revealed its interaction with the sigma-1 receptor, a protein implicated in neuroprotection and cellular stress response. A 2024 study in ACS Chemical Neuroscience employed molecular docking and dynamic simulations to elucidate the binding mode, providing insights for future structure-activity relationship (SAR) studies. These findings underscore the compound's potential as a multi-target agent in complex diseases.
Despite these advancements, challenges remain in optimizing the selectivity and reducing off-target effects of [1-((S)-2-Amino-propionyl)-piperidin-4-yl]-methyl-carbamic acid benzyl ester. Ongoing research aims to address these limitations through rational drug design and advanced formulation strategies. The compound's progress through preclinical development will be closely monitored by the scientific community, as it represents a promising avenue for addressing unmet medical needs in neurology and oncology.
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